molecular formula C11H16ClNO2S B2427703 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 123018-28-0

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B2427703
CAS RN: 123018-28-0
M. Wt: 261.76
InChI Key: ZUPQIIWNOVMDTG-UHFFFAOYSA-N
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Description

“7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 123018-28-0 . It is a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological properties . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular formula of the base compound 2,3,4,5-tetrahydro-1H-3-benzazepine is C10H13N . The molecular formula of “7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is C11H16ClNO2S.


Chemical Reactions Analysis

The IR spectrum of 2,3,4,5-tetrahydro-1H-3-benzazepine shows a peak at 1685 cm−1, which corresponds to the C=O stretch . The 1H NMR spectrum provides information about the hydrogen environments in the molecule .

Scientific Research Applications

Neurological Research: NMDA Receptor Modulation

The compound’s structure suggests potential interactions with the N-methyl-d-aspartate receptor (NMDAR). Researchers have explored its affinity for the GluN2B subunits of NMDAR, which play a crucial role in synaptic plasticity and excitotoxicity . Investigating its effects on NMDAR function could lead to insights into neurological disorders such as Alzheimer’s disease, epilepsy, and depression.

properties

IUPAC Name

7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQIIWNOVMDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Synthesis routes and methods

Procedure details

Following the procedure of Examples 1 and 4, 2,3,4,5-tetrahydro-1H-3-benzazepine was converted to 3-acetyl-7-chlorosulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine and then to 3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine which was hydrolyzed with hydrochloric acid to give 7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, m.p. 275°-277° C.
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